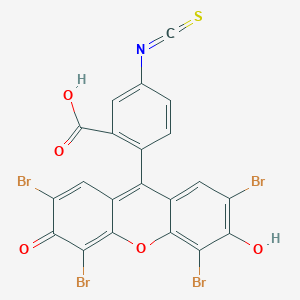

Eosin-5-isothiocyanate

Vue d'ensemble

Description

Eosin-5-isothiocyanate (EITC) is a red fluorescent label used to label amino groups on proteins . It can also be used as a reversible inhibitor of the erythrocyte calcium pump and as an effective phosphorescent probe in protein rotational studies .

Synthesis Analysis

EITC has been used in the preparation of the covalent “triplets” probe eosin isothiocyanate, which is used in investigations of spectroscopic properties of eosin-protein conjugates . Additionally, a model antibody-drug conjugate was designed where the monoclonal antibody (mAb) trastuzumab was treated with EITC to yield an antibody-eosin conjugate .Molecular Structure Analysis

The chemical name for EITC is 2’,4’,5’,7’-Tetrabromo-3’,6’-dihydroxy-5-isothiocyanatospiro [isobenzofuran1 (3H),9’- [9H]xanthen]-3-one . Its molecular weight is 704.97 and its molecular formula is C21H7Br4NO5S .Chemical Reactions Analysis

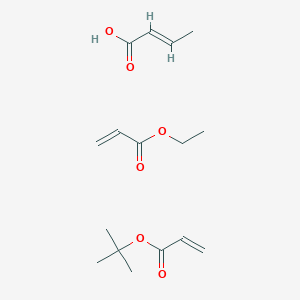

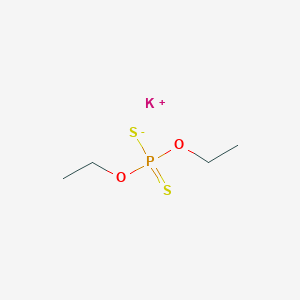

EITC has been used in fluorescence resonance energy transfer (FRET) based assays . It has also been used in eosin-mediated photo-redox polymerization, a visible light-initiated radical copolymerization method .Physical And Chemical Properties Analysis

EITC is soluble in DMSO . Its molecular weight is 704.97 and its molecular formula is C21H7Br4NO5S . It is a solid at room temperature .Applications De Recherche Scientifique

1. Tracer for Rotational Diffusion Studies

Eosin-5-isothiocyanate is used in phosphorescent colloidal silica spheres as a novel tracer for rotational diffusion studies. This application allows for the measurement of rotational diffusion on the millisecond time scale using time-resolved phosphorescence depolarization. The tracer's effectiveness is confirmed through spectral and time-resolved fluorescence and phosphorescence measurements, and it shows promise for detailed rotational diffusion measurements (Lettinga, Zandvoort, Kats, & Philipse, 2000).

2. Study of Medium Effects on Fluorescence

Eosin-5-isothiocyanate's fluorescence properties are significantly influenced by the medium, including pH, organic solvents, and surfactants. Studies show that its fluorescence intensity is higher in weak acidic mediums than in weak basic mediums. The interaction between eosin-5-isothiocyanate and surfactants displays excellent electric selectivity, with notable effects on fluorescence intensity, making it a valuable tool for fluorescence-based studies (Wu, Li, Liu, & Zhu, 2004).

3. Applications in Photoredox Catalysis

Eosin Y, closely related to eosin-5-isothiocyanate, serves as an effective photoredox catalyst in organic synthesis. Its low cost and high availability make it a viable alternative to inorganic transition metal photocatalysts. This has led to its widespread application in synthetic procedures that require photoredox catalysis, highlighting its role in advancing green chemistry (Hari & König, 2014).

4. Use in Labeling and Studying Biological Molecules

Eosin-5-isothiocyanate is used for specific labeling of biological molecules, such as in the case of the bovine heart mitochondrial phosphate carrier. Its ability to label specific sites on proteins enables the study of protein structures and functions, providing valuable insights into biochemical processes (Majima, Ishida, Miki, Shinohara, & Terada, 2001).

5. Exploring Plasma Membrane Calcium Pump Oligomerization

The oligomerization of the plasma membrane calcium pump (PMCA) has been studied using eosin-5-isothiocyanate. This research provides insights into enzyme stability and functionality, demonstrating how such small molecules can be instrumental in understanding complex biological systems (Levi, Rossi, Castello, & González Flecha, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-isothiocyanato-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H7Br4NO5S/c22-12-4-10-14(8-2-1-7(26-6-32)3-9(8)21(29)30)11-5-13(23)18(28)16(25)20(11)31-19(10)15(24)17(12)27/h1-5,27H,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXYFYWNOWPDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H7Br4NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eosin-5-isothiocyanate | |

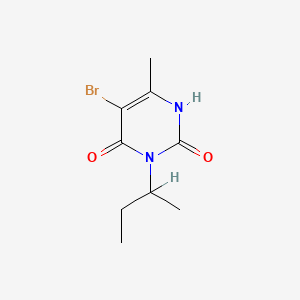

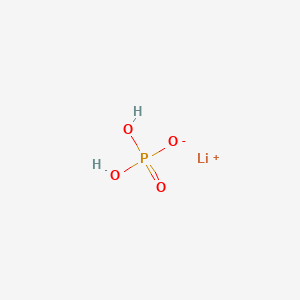

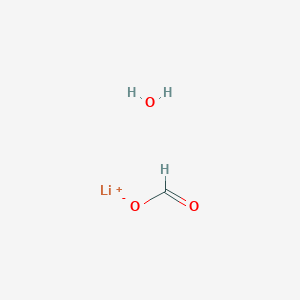

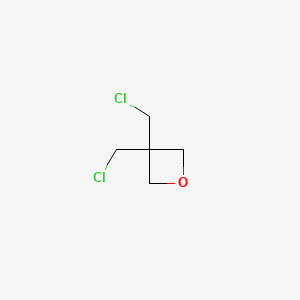

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

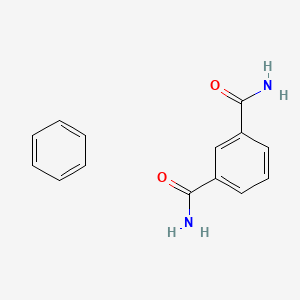

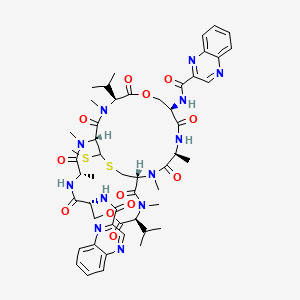

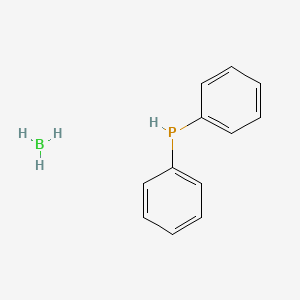

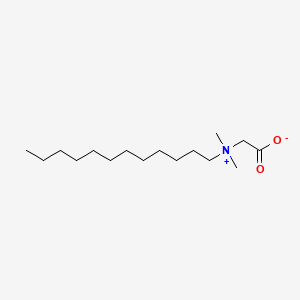

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)